6-(2,3-dimethylphenoxy)-3-pyridinamine synonyms and nomenclature
6-(2,3-dimethylphenoxy)-3-pyridinamine synonyms and nomenclature
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary
6-(2,3-Dimethylphenoxy)-3-pyridinamine (CAS 219866-00-9) is a highly versatile bi-aryl building block utilized extensively in modern medicinal chemistry[1]. Characterized by an aminopyridine core linked via an ether bridge to a sterically hindered 2,3-dimethylphenyl ring, this compound serves as a critical intermediate in the synthesis of novel pharmacophores. Its unique structural topology makes it a privileged scaffold in the development of voltage-gated potassium channel (Kv3) modulators and various kinase inhibitors[2]. This whitepaper provides a comprehensive technical analysis of its nomenclature, physicochemical properties, and field-validated synthetic methodologies.
Nomenclature and Structural Mapping
The nomenclature of this compound often presents a point of ambiguity in chemical databases and literature due to the bidirectional numbering conventions of the pyridine ring[3]. Understanding this mapping is essential for accurate database querying and patent filing.
-
IUPAC Standard: 6-(2,3-dimethylphenoxy)pyridin-3-amine. According to strict IUPAC rules, the nitrogen atom of the heterocycle is designated as position 1. The primary amine (-NH2) is assigned to position 3, which consequently places the bulky ether linkage at position 6[1].
-
Common Synonym: 5-amino-2-(2,3-dimethylphenoxy)pyridine. In many commercial catalogs and legacy medicinal chemistry literature, the ether linkage is prioritized at position 2, which shifts the amino group to position 5[3].
Both names describe the exact same regiochemistry. The 2,3-dimethylphenoxy moiety provides significant lipophilicity and steric bulk, which are critical for anchoring the molecule into deep hydrophobic pockets of target proteins.
Logical mapping of pyridine ring substitution to IUPAC and synonym nomenclature.
Physicochemical Profiling
The following table summarizes the core quantitative and structural data for the compound, essential for stoichiometric calculations and analytical validation[1],[3].
| Property | Value |
| IUPAC Name | 6-(2,3-dimethylphenoxy)pyridin-3-amine |
| Common Synonyms | 5-amino-2-(2,3-dimethylphenoxy)pyridine; 3-Amino-6-(2,3-dimethylphenoxy)pyridine |
| CAS Registry Number | 219866-00-9 |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| MDL Number | MFCD00052792 |
| Core Motif | Di-aryl ether; Aminopyridine |
Synthetic Methodology: A Self-Validating Protocol
The most robust, scalable, and high-yielding route to 6-(2,3-dimethylphenoxy)-3-pyridinamine involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction[2].
Mechanistic Causality
The success of the SNAr etherification relies entirely on the strong electron-withdrawing nature of the nitro group at the 5-position of the starting material (2-chloro-5-nitropyridine). This group stabilizes the anionic Meisenheimer intermediate formed when the 2,3-dimethylphenoxide nucleophile attacks the 2-position. Microwave irradiation is strategically employed to rapidly overcome the activation energy barrier, significantly reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[2].
Two-step synthetic workflow for 6-(2,3-dimethylphenoxy)pyridin-3-amine.
Step-by-Step Protocol
Phase 1: Microwave-Assisted SNAr Etherification
-
Reagent Preparation: In a 20 mL microwave-safe vial, combine 2-chloro-5-nitropyridine (500 mg, 3.15 mmol) and 2,3-dimethylphenol (385 mg, 3.15 mmol)[2].
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.31 g, 9.46 mmol, 3.0 eq). Causality: The excess weak base ensures complete deprotonation of the phenol to form the highly nucleophilic phenoxide without hydrolyzing the starting chloride.
-
Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (10 mL). The mixture will immediately appear as a dark brown suspension[2].
-
Irradiation: Seal the reaction vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 110 °C for exactly 1 hour[2].
-
Workup & Validation: Cool to room temperature and dilute with diethyl ether (25 mL). Wash the organic phase with water (3 × 20 mL) to force the DMF into the aqueous layer. Dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation: Thin-Layer Chromatography (TLC) using Petroleum Ether:EtOAc (50:1) must show the complete disappearance of the starting chloride, confirming quantitative conversion.
-
Phase 2: Chemoselective Nitro Reduction
-
Solvation: Dissolve the crude 2-(2,3-dimethylphenoxy)-5-nitropyridine intermediate in anhydrous methanol (15 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 50 mg) under a strict nitrogen atmosphere to prevent solvent ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature. Causality: Pd/C is selected for its high chemoselectivity; the robust diaryl ether linkage remains unaffected, ensuring only the nitro group is reduced.
-
Endpoint Validation: Monitor hydrogen gas uptake. The reaction is a self-validating system—it is complete when gas consumption definitively ceases (typically 2-4 hours).
-
Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure 6-(2,3-dimethylphenoxy)pyridin-3-amine.
Downstream Applications in Drug Development
The primary amine of 6-(2,3-dimethylphenoxy)-3-pyridinamine is a highly reactive nucleophile, making it an ideal anchor point for late-stage derivatization in drug discovery:
-
Kv3 Channel Modulators: Reaction of this primary amine with specialized carboxylic acids or acid chlorides yields complex amides and imidazolidinedione derivatives. These downstream products have been patented as potent modulators of Kv3.1 and Kv3.2 voltage-gated potassium channels, which hold profound therapeutic potential for treating severe neurological disorders, including ataxia, spontaneous seizures, and fragmented sleep patterns[2].
-
Kinase Inhibitors: The aminopyridine motif is frequently reacted with isocyanates to form bi-aryl ureas. This structural class is famous for its ability to bind to the DFG-out conformation of various receptor tyrosine kinases (RTKs), making it a staple in modern oncology research.
